molecular formula C20H22N2O4 B2463478 2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide CAS No. 2224467-61-0

2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide

Cat. No.: B2463478
CAS No.: 2224467-61-0
M. Wt: 354.406
InChI Key: GWKDEXMJGNYGNK-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 2-(2-Formylphenoxy)acetic acid: This can be achieved by the reaction of 2-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 2-(2-formylphenoxy)acetic acid is then reacted with 1-(2-methoxyphenyl)pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Carboxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide.

    Reduction: 2-(2-Hydroxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups could play a role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Formylphenoxy)acetic acid: Shares the formylphenoxy moiety but lacks the pyrrolidine and methoxyphenyl groups.

    1-(2-Methoxyphenyl)pyrrolidine: Contains the methoxyphenyl and pyrrolidine groups but lacks the formylphenoxy moiety.

    2-(2-Hydroxyphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide: A reduced form of the target compound.

Uniqueness

2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both formyl and methoxy groups, along with the pyrrolidine ring, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2-formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-19-9-5-3-7-17(19)22-11-10-16(12-22)21-20(24)14-26-18-8-4-2-6-15(18)13-23/h2-9,13,16H,10-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKDEXMJGNYGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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